2-Methylpyridine-5-boronic acid
Overview
Description
2-Methylpyridine-5-boronic acid is used as an organic chemical synthesis intermediate . It is a part of the Alfa Aesar product portfolio, now under the Thermo Scientific Chemicals brand .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr) 3 or B(OMe) 3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
Chemical Reactions Analysis
This compound is used as an organic chemical synthesis intermediate . It is slightly soluble in water and is stable under recommended storage conditions . It is incompatible with oxidizing agents .
Physical and Chemical Properties Analysis
This compound is slightly soluble in water . It is stable under recommended storage conditions . Unfortunately, specific details about its physical properties such as melting point, boiling point, and density were not found.
Scientific Research Applications
Microwave-Assisted Synthesis
A study by Dimauro and Kennedy (2007) utilized 2-aminopyridine-5-boronic acid pinacol ester, closely related to 2-Methylpyridine-5-boronic acid, demonstrating its effectiveness as a building block in the microwave-assisted synthesis of 2,6-disubstituted-3-amino-imidazopyridines. This approach emphasizes the boronate functional group's remarkable tolerance to Lewis acid catalyzed cyclizations and its clean proceeding in Pd(0)-catalyzed Suzuki coupling reactions in the presence of magnesium salts. This work showcases the potential of microwave-assisted, metal-catalyzed, multicomponent reactions (Dimauro & Kennedy, 2007).
Electrochemical Oxidation in Wastewater Treatment
Iniesta et al. (2001) explored the electrochemical oxidation of 3-methylpyridine, a compound similar to this compound, at boron-doped diamond electrodes. Their findings indicate potential applications in electroorganic synthesis and wastewater treatment, particularly in avoiding electrode fouling and enabling partial or complete oxidation of organic compounds (Iniesta et al., 2001).
Fluorescent Chemosensors Development
Huang et al. (2012) discussed the progress in boronic acid sensors, which are used for detecting carbohydrates and bioactive substances. This study highlights the role of boronic acids, including derivatives like this compound, in developing fluorescent probes for various applications, including medical diagnostics and environmental monitoring (Huang et al., 2012).
Boron as a Bridging Ligand
Braunschweig et al. (2005) demonstrated the use of boronic acids in constructing heterodinuclear bridging complexes, highlighting the versatility of boron as a bridging ligand in coordination chemistry. This research can be extended to derivatives like this compound, illustrating its potential in the formation of novel metal-organic frameworks and coordination compounds (Braunschweig et al., 2005).
Boronic Acid in Biomedical Applications
Cambre and Sumerlin (2011) reviewed the applications of boronic acid-containing polymers in various biomedical fields, such as HIV treatment and cancer therapy. While the study doesn't focus specifically on this compound, it underscores the broader context of boronic acid compounds in medical research and development (Cambre & Sumerlin, 2011).
Sensing and Detection Applications
Lacina et al. (2014) covered the use of boronic acids in sensing applications, ranging from biological labeling to the development of therapeutics. This mini-review encapsulates the diverse applications of boronic acids, including the potential use of this compound in these areas (Lacina, Skládal, & James, 2014).
Mechanism of Action
Target of Action
2-Methylpyridine-5-boronic acid is primarily used as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely applied in the formation of carbon-carbon bonds . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst through a process called transmetalation . This process involves the transfer of an organic group (in this case, the this compound) from boron to palladium . The reaction conditions are exceptionally mild and tolerant of various functional groups, making this organoboron reagent highly effective .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway . The reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The result is the formation of new carbon-carbon bonds, which can significantly affect the downstream synthesis of various organic compounds .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which could influence its distribution and availability in a reaction mixture.
Result of Action
The primary result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and effectiveness can be affected by the presence of air and moisture . Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action and the overall efficacy of the Suzuki–Miyaura coupling reaction .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
Boronic acids, including 2-Methylpyridine-5-boronic acid, are highly valuable building blocks in organic synthesis . They have been used in a variety of chemical transformations, and new applications continue to be explored. For instance, the Suzuki–Miyaura coupling, which involves boronic acids, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . As our understanding of these compounds grows, we can expect to see them used in increasingly diverse and innovative ways in the field of organic synthesis .
Properties
IUPAC Name |
(6-methylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUSCPDSQJSBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984457 | |
Record name | (6-Methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
659742-21-9 | |
Record name | (6-Methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyridine-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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